ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate is a thiophene-3-carboxylate derivative featuring:
- 4,5-Dimethyl substituents on the thiophene ring.
- An ethyl ester at position 3.
- A 2-amide group linked to a 1-oxo-1H-isochromen-3-yl moiety.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(1-oxoisochromene-3-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-4-24-19(23)15-10(2)11(3)26-17(15)20-16(21)14-9-12-7-5-6-8-13(12)18(22)25-14/h5-9H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVQDAZNDKJSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isocromen-3-yl)carbonyl]amino}thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : Ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isocromen-3-yl)carbonyl]amino}thiophene-3-carboxylate
- Molecular Formula : C20H21NO5S
- Molecular Weight : 387.5 g/mol
- Purity : Typically ≥ 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and cell receptors. The thiophene ring and the isochromen moiety facilitate binding to active sites on enzymes, thereby inhibiting their function. This interaction can modulate critical signal transduction pathways, leading to various pharmacological effects.
Anticancer Activity
Recent studies have indicated that ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isocromen-3-yl)carbonyl]amino}thiophene-3-carboxylate exhibits potent anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The compound's mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Anti-inflammatory Effects
The compound also demonstrates significant anti-inflammatory activity. It has been reported to inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response . This property makes it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isocromen-3-yl)carbonyl]amino}thiophene-3-carboxylate has shown antimicrobial properties against various bacterial strains. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Case Studies
- Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of approximately 10 µM. The compound induced apoptosis through mitochondrial pathways .
- Anti-inflammatory Study : A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that the compound reduced nitric oxide production by 50%, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : In a recent assay against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively, highlighting its potential as an antimicrobial agent .
Data Summary Table
Comparison with Similar Compounds
Table 1: Substituent Comparison of Ethyl 4,5-Dimethylthiophene-3-Carboxylate Derivatives
Key Observations :
- Synthesis Complexity: The isochromenone substituent may require specialized coupling reagents or multi-step synthesis, unlike nitrobenzamido or cyanoacrylamido groups, which are introduced via direct amidation or condensation .
- Yield: Reported yields for analogs range from 22% (Petasis reaction in ) to 94% (Knoevenagel condensation in ). The target compound’s bulkier substituent could reduce yields due to steric hindrance.
Spectroscopic and Physical Properties
Table 2: Spectroscopic and Physical Data of Analogs
Key Observations :
- IR: The target compound’s isochromenone carbonyl would likely show a peak near 1680–1700 cm⁻¹, similar to quinone C=O stretches in .
- ¹H NMR: Aromatic protons from the isochromenone moiety would resonate at δ 7.5–8.5 ppm, comparable to naphthoquinone derivatives in .
Structural and Electronic Effects
- Hydrogen Bonding: Analogs with hydroxyl (e.g., 4-hydroxyphenyl in ) or amide groups form stronger hydrogen bonds than non-polar substituents, improving solubility . The target’s isochromenone may reduce solubility due to hydrophobicity.
- Electron-Withdrawing Effects: Nitro or cyano substituents () deactivate the thiophene ring, whereas methoxy or alkyl groups () enhance electron density.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
